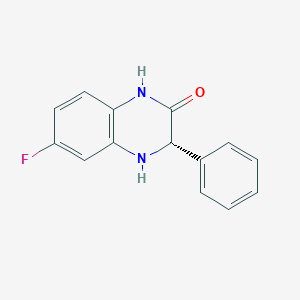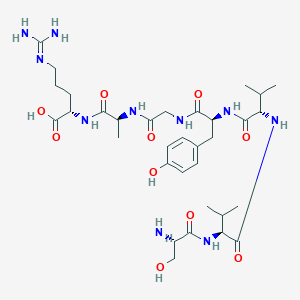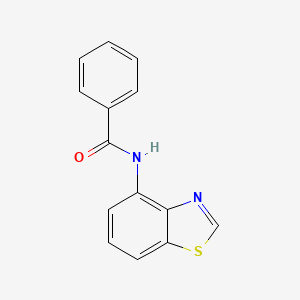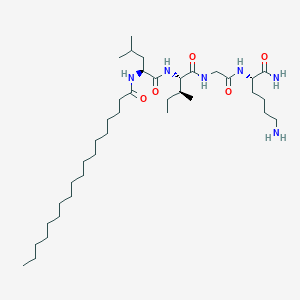![molecular formula C18H22Br2N2 B14237769 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide CAS No. 512179-44-1](/img/structure/B14237769.png)
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide typically involves the reaction of a naphthyridine derivative with a bromohexyl halide under specific conditions. One common method involves the alkylation of 5,6-dihydrobenzo[f][1,7]naphthyridine with 6-bromohexyl bromide in the presence of a base such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Electrophilic Substitution: The aromatic ring in the naphthyridine core can undergo electrophilic substitution reactions with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of a naphthyridine oxide .
科学的研究の応用
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biological Research: The compound is used in the study of molecular interactions and cellular pathways due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in chemical biology experiments to investigate the function of specific biomolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, affecting their function and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing cell death .
類似化合物との比較
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[c][1,7]naphthyridine Derivatives: These compounds have a fused-ring system similar to 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide and are known for their diverse biological activities.
Uniqueness
What sets this compound apart is its specific functionalization with a bromohexyl group, which imparts unique chemical reactivity and biological properties. This functional group allows for targeted modifications and interactions, making it a valuable compound in various research applications .
特性
CAS番号 |
512179-44-1 |
|---|---|
分子式 |
C18H22Br2N2 |
分子量 |
426.2 g/mol |
IUPAC名 |
6-(6-bromohexyl)-5H-benzo[f][1,7]naphthyridin-4-ium;bromide |
InChI |
InChI=1S/C18H21BrN2.BrH/c19-11-5-1-2-6-13-21-14-17-15(9-7-12-20-17)16-8-3-4-10-18(16)21;/h3-4,7-10,12H,1-2,5-6,11,13-14H2;1H |
InChIキー |
VYQUSXRMYOSPDZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC=[NH+]2)C3=CC=CC=C3N1CCCCCCBr.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)

![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)

ethanenitrile](/img/structure/B14237737.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)





![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
